molecular formula C11H14N4 B1479943 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile CAS No. 2098052-99-2

2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

Cat. No. B1479943
CAS RN: 2098052-99-2
M. Wt: 202.26 g/mol
InChI Key: HBTCIPOZBSKPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent approaches, cyclocondensation of hydrazine with carbonyl systems, and the use of heterocyclic systems . Another method involves the reaction of a tridentate ligand with a divalent iron salt .


Molecular Structure Analysis

Imidazole, a similar compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The scaffold moiety of similar compounds is anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket . These variations can cause the compounds to change from fast to slow binding kinetics, resulting in an improved residence time .

Scientific Research Applications

Novel Synthesis Approaches

Researchers have developed novel synthetic routes to create derivatives of imidazo[1,2-b]pyrazole compounds. For instance, Khalafy et al. (2014) presented a method for synthesizing new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles, showcasing the compound's versatility in organic synthesis (Khalafy, Marjani, & Salami, 2014). Rahmati et al. (2013) developed a one-pot, four-component condensation reaction to synthesize 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, demonstrating an efficient approach to access a variety of imidazo[1,2-b]pyrazole derivatives (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).

Antioxidant and Antimicrobial Activities

Derivatives of imidazo[1,2-b]pyrazoles have been investigated for their biological activities. Bassyouni et al. (2012) synthesized and evaluated a series of derivatives for their antioxidant and antimicrobial activities, providing insights into their potential pharmaceutical applications (Bassyouni et al., 2012). The study highlights the compound's potential in contributing to new therapeutic agents.

Applications in Material Science

Imidazo[1,2-b]pyrazole derivatives have also found applications in material science. Lin et al. (2016) explored bis-tridentate iridium(III) phosphors bearing functional 2-phenyl-6-(imidazol-2-ylidene)pyridine and 2-(pyrazol-3-yl)-6-phenylpyridine chelates for efficient OLEDs, indicating the role of these compounds in developing new materials for electronic applications (Lin et al., 2016).

properties

IUPAC Name

2-(6-tert-butylimidazo[1,2-b]pyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-11(2,3)9-8-10-14(5-4-12)6-7-15(10)13-9/h6-8H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTCIPOZBSKPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=CN(C2=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Reactant of Route 2
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Reactant of Route 3
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Reactant of Route 4
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.